molecular formula C15H12N4S2 B5723525 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B5723525
M. Wt: 312.4 g/mol
InChI Key: NWDJYAXDXGNJBH-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a benzimidazole ring linked via a thioether group at position 4 of the thieno[2,3-d]pyrimidine core, with methyl substituents at positions 5 and 4. Thienopyrimidines are heterocyclic compounds known for their structural versatility and bioactivity, particularly in oncology, antiviral, and anti-inflammatory applications . Key structural features influencing its properties include:

  • 5,6-Dimethyl groups: These enhance metabolic stability but may undergo oxidation in vivo, as observed in related compounds .
  • Benzimidazol-2-ylthio substituent: The bicyclic aromatic system and sulfur atom likely modulate electronic effects and target binding compared to simpler substituents .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)19-15/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDJYAXDXGNJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The specific synthetic routes and reaction conditions for MMV019266 are not widely detailed in the available literature. it is known that compounds in the Malaria Box, including MMV019266, are typically synthesized through complex organic chemistry techniques involving multiple steps and specific reaction conditions . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

MMV019266 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the modification of the compound’s functional groups.

    Substitution: This involves replacing one functional group with another, which can alter the compound’s activity and properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Major Products: The major products formed from these reactions depend on the specific functional groups involved and the conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step reactions that integrate benzimidazole and thieno[2,3-d]pyrimidine moieties. The structural confirmation of synthesized compounds is often achieved through various spectroscopic methods such as NMR and mass spectrometry, which confirm the presence of characteristic functional groups and the overall molecular structure .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. The compound has been tested against various strains of bacteria and fungi, showing promising results against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines, making them candidates for further development as anticancer agents .

Antiparasitic Effects

In addition to its antibacterial and anticancer properties, the compound has been investigated for its antiparasitic effects. Some derivatives have shown efficacy against protozoan parasites, suggesting potential applications in treating diseases such as trichomoniasis .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers synthesized several thieno[2,3-d]pyrimidine derivatives containing the benzimidazole moiety. These compounds were subjected to antimicrobial testing against multiple bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

Another significant study focused on evaluating the anticancer potential of this compound derivatives. The researchers utilized cell viability assays to determine cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability, suggesting their potential use in cancer therapy .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of multifunctional drugs that can address multiple disease pathways simultaneously. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • Structure: Benzylamino group at position 2; 5,6-dimethyl core .
  • Activity: Demonstrated potent cytotoxicity against melanoma MDA-MB-435 cells (GP = −31.02%) .
  • Key Insight: The benzylamino group’s electron-donating properties and planar aromatic structure enhance interactions with cellular targets, possibly through π-π stacking or hydrogen bonding .
6-(1H-Benzimidazol-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine
  • Structure : Benzimidazole at position 6; 4,5-dimethyl core .
  • Synthesis : Formed via benzimidazole ring closure using o-phenylenediamine .
  • Key Insight : The benzimidazole’s fused bicyclic system may improve binding affinity to enzymes or receptors, though positional differences (position 6 vs. 4 in the target compound) alter steric and electronic profiles .
2-(3,5-Dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 14)
  • Structure : 3,5-Dihydroxyphenyl at position 2 .
  • Activity : Inhibited HIV-1 integrase LEDGF/p75-dependent activity (IC₅₀ = 0.87 µM) .
  • Key Insight : Hydroxyl groups enable hydrogen bonding with catalytic residues, highlighting the importance of polar substituents in enzyme inhibition .
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives (COX-2 Inhibitors)
  • Structure : Varied substituents at position 2 (e.g., p-fluorophenyl) .
  • Activity : Compound 5 showed COX-2 selectivity (IC₅₀ = 42.19 µM, SI = 4.81) .
  • Key Insight : Electron-withdrawing groups (e.g., fluorine) enhance selectivity by optimizing hydrophobic interactions within the COX-2 active site .

Metabolic Stability and Substituent Impact

  • 5,6-Dimethyl Core : Derivatives with this motif exhibit metabolic liabilities, including hydroxylation in rats and sulfur oxidation in humans, leading to high clearance rates .
  • Benzimidazol-2-ylthio Group : The bulky, aromatic substituent in the target compound may reduce metabolic degradation compared to smaller groups (e.g., methyl or ether linkages) by sterically shielding reactive sites .

Data Tables: Key Comparative Findings

Table 2. Metabolic Pathways of 5,6-Dimethylthieno[2,3-d]pyrimidine Derivatives
Compound Type Metabolic Pathway (Species) Outcome Reference
Ether-linked analogs Hydroxylation (Rat), S-oxidation (Human) High hepatic clearance
Target compound (inferred) Potential steric shielding by benzimidazol-2-ylthio Improved metabolic stability

Biological Activity

The compound 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thieno[2,3-d]pyrimidine structures. A common method includes the condensation of appropriate thiol and amine precursors under controlled conditions to yield the desired product. The following reaction scheme outlines a general synthetic route:

  • Reagents : Benzimidazole-2-thiol, 5,6-dimethylthieno[2,3-d]pyrimidine derivatives.
  • Conditions : Heating in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80°C).
  • Purification : Crystallization from ethanol to obtain pure compound.

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that these compounds act as competitive inhibitors of bacterial enzymes crucial for cell wall synthesis, leading to bacterial death .

Anticancer Activity

Recent investigations have focused on the anticancer potential of benzimidazole derivatives. In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia). The mechanism involves apoptosis induction through caspase activation and modulation of P-glycoprotein activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells at the G0/G1 phase.

Study 1: Antibacterial Efficacy

In a comparative study on various thienopyrimidine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a robust antibacterial profile compared to standard antibiotics .

Study 2: Anticancer Properties

A series of benzimidazole derivatives were tested against K562S and K562R cell lines. The results showed that the compound induced significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis indicated increased apoptosis rates correlating with increased concentrations of the compound .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessReference
Antibacterial (MIC)12 µg/mL against S. aureus and E. coli
Anticancer (IC50)10 - 20 µM on K562 cells
Apoptosis InductionIncreased caspase activation

Q & A

Q. What are the key synthetic routes for 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine and its derivatives?

The compound is synthesized via multi-step reactions. The core 5,6-dimethylthieno[2,3-d]pyrimidine scaffold is typically prepared using the Gewald reaction : 2-aminothiophene derivatives are condensed with nitriles or acylating agents under acidic conditions. For example, ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate (intermediate 4 ) is synthesized from 2-butanone, ethyl cyanoacetate, and sulfur with diethylamine catalysis . Subsequent functionalization at the 4-position involves nucleophilic aromatic substitution (SNAr) or coupling reactions. The benzimidazole-2-ylthio group is introduced via thiolation reactions using reagents like Lawesson’s reagent or by displacement of a chlorine atom with a benzimidazole-thiol derivative .

Q. How is the inhibitory activity against COX-2 evaluated for this compound?

COX-2 inhibition is assessed using in vitro enzymatic assays with human recombinant COX-1 and COX-2 isoenzymes. Compounds are tested at six concentrations (0.01–500 μM) to determine IC₅₀ values. The assay measures prostaglandin (PG) production via competitive ELISA: PG-antibody complexes are quantified colorimetrically using Ellman’s reagent (absorbance at 412 nm). Selectivity indices (SI = COX-1 IC₅₀/COX-2 IC₅₀) are calculated, with indomethacin as a non-selective control .

Q. What analytical techniques are critical for characterizing these derivatives?

Characterization relies on:

  • FTIR : Confirms functional groups (e.g., C=O at ~1645 cm⁻¹, NH₂ at ~3300 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., methyl groups at δ 2.1–2.4 ppm).
  • Mass spectrometry : Validates molecular weights (e.g., ESI-MS m/z 349 [M+H]⁺).
  • Melting points and TLC : Assess purity (Rf values using chloroform:acetone or hexane:EtOAc) .

Advanced Research Questions

Q. What structural features enhance selectivity for COX-2 over COX-1?

Substituent electronic properties and positioning are critical. Para-electron-withdrawing groups (e.g., 4-fluorophenyl in compound 5 ) increase COX-2 affinity by stabilizing dipole interactions in the hydrophobic pocket. In contrast, electron-donating groups (e.g., 4-methoxyphenyl in compound 6 ) reduce selectivity. The 5,6-dimethyl groups on the thienopyrimidine core improve steric compatibility with COX-2’s larger active site .

Q. How does metabolic instability of the thieno[2,3-d]pyrimidine core impact drug development?

Metabolite identification (MetID) studies in hepatic microsomes reveal that 5,6-dimethyl groups undergo hydroxylation (rat) or thiophene sulfur oxidation (human), leading to high clearance (CLhep = 20–68 mL/min/kg). Cyclizing the dimethyl moiety into unsaturated rings (e.g., tetrahydroquinoline) retains CNS penetration but fails to reduce clearance, necessitating core scaffold redesign .

Q. Can crystallographic studies inform the design of more potent derivatives?

X-ray crystallography of analogs (e.g., compound 8c ) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize ligand-enzyme complexes. For instance, the para-fluorophenyl group in COX-2 inhibitors forms halogen bonds with Tyr355, guiding rational substitutions for improved binding .

Q. How do substituents on the phenyl ring affect anticancer activity?

Cytotoxicity assays (e.g., MDA-MB-435 breast cancer cells) show that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives induce apoptosis via kinase inhibition. Bulky substituents (e.g., trifluoromethyl) reduce activity, while electron-deficient aromatic rings enhance DNA intercalation .

Q. What computational approaches predict binding interactions with target enzymes?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model ligand-receptor interactions. For COX-2, the 4-fluorophenyl group’s electrostatic potential maps correlate with binding affinity, while hydrophobic interactions with Val349 and Leu352 are critical for selectivity .

Data Contradictions and Resolution

Q. Why do some derivatives show conflicting COX-2 selectivity indices?

Discrepancies arise from assay variability (e.g., enzyme source, PG quantification method) and substituent electronic effects. For instance, compound 9 (ortho-trifluoromethylphenyl) exhibits poor SI (0.12) due to steric clashes in COX-2’s active site, while para-substituted analogs (e.g., 5 ) achieve SI >4.8 .

Q. How can conflicting metabolic stability data between species be addressed?

Species-specific metabolism (e.g., hydroxylation in rats vs. sulfur oxidation in humans) requires cross-validation using chimeric liver models or CYP isoform-specific assays . Structural modifications (e.g., deuterated methyl groups) may mitigate oxidative degradation .

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